molecular formula C7H9NO2 B1292065 1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 89776-57-8

1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1292065
CAS RN: 89776-57-8
M. Wt: 139.15 g/mol
InChI Key: ZQJODLRWWIIHDM-UHFFFAOYSA-N
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Description

“1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C7H9NO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “1,2-dimethyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “1,2-dimethyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with alternating single and double bonds, and two methyl groups attached to the 1 and 2 positions of the ring. The 3 position of the ring is attached to a carboxylic acid group .


Chemical Reactions Analysis

Pyrrole derivatives, such as “1,2-dimethyl-1H-pyrrole-3-carboxylic acid”, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

“1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is a solid substance at room temperature . Its infrared (IR) spectra show characteristic N-H stretching close to the carbonyl group in the 3434–3352 cm−1 region, and the N-H bands of the pyrrole rings are confirmed in the 3247–3399 cm−1 region .

Scientific Research Applications

Receptor Tyrosine Kinase Inhibitors

This pyrrole derivative is an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors . RTKs play a significant role in the signaling pathways that regulate cell division and survival, and their inhibitors are important in the treatment of cancers.

Controlled Environment and Cleanroom Solutions

Lastly, the compound’s stability and reactivity make it suitable for use in controlled environments and cleanroom solutions, where it can be used to test and calibrate equipment or to create specific reactions under controlled conditions .

properties

IUPAC Name

1,2-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-6(7(9)10)3-4-8(5)2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJODLRWWIIHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

89776-57-8
Record name 1,2-dimethyl-1H-pyrrole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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